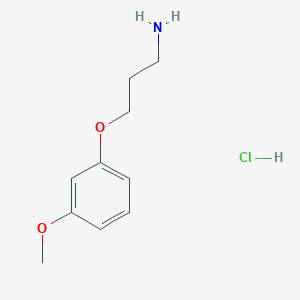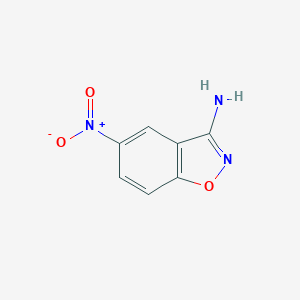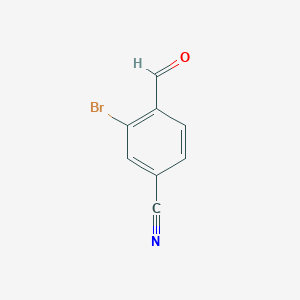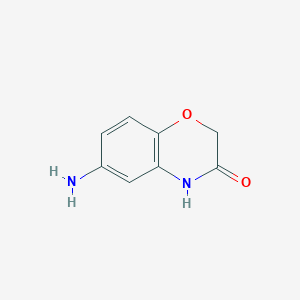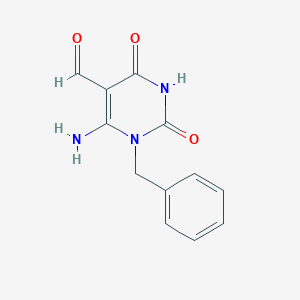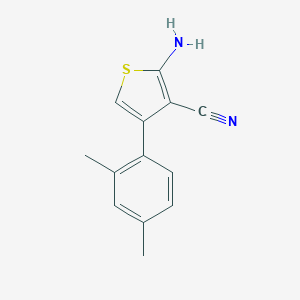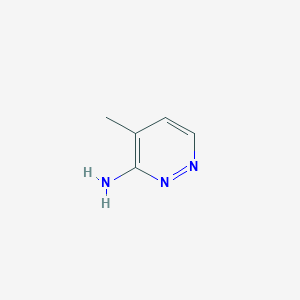
2-(2-Methoxyethoxy)benzaldehyde
Overview
Description
“2-(2-Methoxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyethoxy)benzaldehyde” were not found, there are general methods for synthesizing substituted benzaldehydes. One such method involves a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Physical And Chemical Properties Analysis
“2-(2-Methoxyethoxy)benzaldehyde” has a boiling point of 120-125 °C (under a pressure of 3 Torr) and a predicted density of 1.095±0.06 g/cm3 .
Scientific Research Applications
Organic Synthesis
2-(2-Methoxyethoxy)benzaldehyde is utilized in organic synthesis, particularly in the formation of functionalized benzaldehydes through one-pot procedures . This compound serves as an intermediate that can undergo further chemical transformations to produce a variety of alkyl and aryl substituted benzaldehydes, which are valuable building blocks in organic chemistry.
Drug Design
In the realm of drug design, 2-(2-Methoxyethoxy)benzaldehyde plays a crucial role as a precursor for synthesizing complex molecules . Its reactivity allows for the creation of diverse pharmacophores which are essential for the development of new medications.
Material Science
This compound finds applications in material science due to its ability to act as a precursor for synthesizing various polymers and co-polymers . These materials can have potential uses in creating novel coatings, adhesives, and other polymeric materials.
Photovoltaics
2-(2-Methoxyethoxy)benzaldehyde is involved in the synthesis of (hetero)cyclic materials for photovoltaics . It contributes to the development of light-absorbing layers and electron transport materials that are essential for the efficiency of solar cells.
Catalytic Applications
The compound is used in catalytic applications, particularly in the synthesis of benzaldehyde derivatives through catalytic hydrogenation processes . These derivatives are significant in various industrial applications, including the manufacture of food flavorings, fragrances, and intermediates for chemical synthesis.
Green Chemistry
In green chemistry, 2-(2-Methoxyethoxy)benzaldehyde is valued for its role in environmentally friendly reactions . It is used in photochemical protocols for the oxidation of alcohols to aldehydes and ketones, utilizing air as the oxidant and sunlight as the energy source, aligning with the principles of sustainability and waste reduction.
Safety and Hazards
“2-(2-Methoxyethoxy)benzaldehyde” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “2-(2-Methoxyethoxy)benzaldehyde” were not found, a stretchable semiconductor named poly (2- (3,3’-bis (2- (2- (2-methoxyethoxy)ethoxy)ethoxy)- [2,2’-bithiophen]-5)yl thiophene) (p (g2T-T)), which gives exceptional stretchability over 200% strain and 5000 repeated stretching cycles, has been reported . This semiconductor also facilitates the effective synthesis of a 11C radiolabeled aldehyde .
properties
IUPAC Name |
2-(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJJRAXOBGTWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460454 | |
| Record name | 2-(2-methoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)benzaldehyde | |
CAS RN |
92637-96-2 | |
| Record name | 2-(2-methoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)
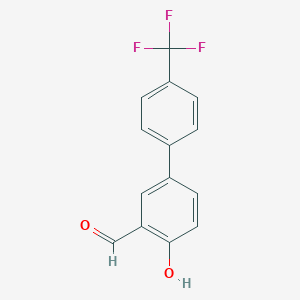

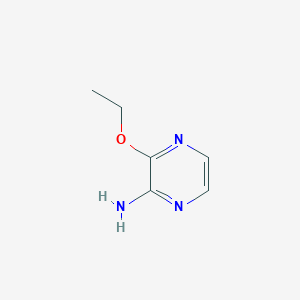
![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
